molecular formula C12H13NO4 B1609050 methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 3640-49-1

methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1609050
CAS RN: 3640-49-1
M. Wt: 235.24 g/mol
InChI Key: ZSTUPHDYILQZRV-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate” is a chemical compound . It is available for experimental and research use .


Synthesis Analysis

The synthesis of benzoxazine derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . The synthesis of benzoxazine involves the coupling of orthoidophenols with cyanamide Mo (Co) 6 in the presence of a pd catalyst, followed by an intramolecular spontaneous cyclization .


Molecular Structure Analysis

Benzoxazine is a heterocyclic compound. It has an oxazine ring fused with a benzene ring . Oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atom .


Chemical Reactions Analysis

In the synthesis of benzoxazine, orthoidophenols are subjected to carbonylative coupling with cyanamide Mo (Co) 6 in the presence of a pd catalyst. This is followed by an intramolecular spontaneous cyclization to give 2-amino benzo [1,3]oxazin-4-ones .

Safety And Hazards

The safety data sheet for “methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate” can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

methyl 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)13-7-11(12(15)16-2)17-10-6-4-3-5-9(10)13/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTUPHDYILQZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407034
Record name methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

3640-49-1
Record name methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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